molecular formula C9H16N2O3 B14483731 5,5-Diethyl-3-(2-hydroxyethyl)imidazolidine-2,4-dione CAS No. 63696-47-9

5,5-Diethyl-3-(2-hydroxyethyl)imidazolidine-2,4-dione

Cat. No.: B14483731
CAS No.: 63696-47-9
M. Wt: 200.23 g/mol
InChI Key: ORGWHUWJJGEKLC-UHFFFAOYSA-N
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Description

5,5-Diethyl-3-(2-hydroxyethyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the imidazolidinedione family This compound is characterized by its unique structure, which includes a five-membered ring containing two nitrogen atoms and two carbonyl groups The presence of the hydroxyethyl group at the 3-position and diethyl groups at the 5-position further distinguishes this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Diethyl-3-(2-hydroxyethyl)imidazolidine-2,4-dione typically involves the reaction of diethyl malonate with ethylenediamine under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazolidinedione ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5,5-Diethyl-3-(2-hydroxyethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of a keto derivative.

    Reduction: The carbonyl groups in the imidazolidinedione ring can be reduced to form hydroxyl groups, leading to the formation of diols.

    Substitution: The hydrogen atoms on the nitrogen atoms can be substituted with alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Alkyl halides or aryl halides are used as reagents in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of keto derivatives.

    Reduction: Formation of diols.

    Substitution: Formation of N-alkyl or N-aryl derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antimicrobial agents.

    Medicine: Research has shown its potential as an anti-inflammatory and analgesic agent. It is also being explored for its potential use in cancer therapy due to its cytotoxic properties.

    Industry: The compound is used in the synthesis of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 5,5-Diethyl-3-(2-hydroxyethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and pain pathways, leading to its anti-inflammatory and analgesic effects.

    Pathways Involved: It inhibits the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, it may induce apoptosis in cancer cells by activating caspase pathways.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-2,4-imidazolidinedione: Known for its use as a hydantoin derivative with anticonvulsant properties.

    5,5-Diphenyl-2,4-imidazolidinedione:

    5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione: Exhibits similar biological activities and is used in pharmaceutical research.

Uniqueness

5,5-Diethyl-3-(2-hydroxyethyl)imidazolidine-2,4-dione is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

63696-47-9

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

5,5-diethyl-3-(2-hydroxyethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C9H16N2O3/c1-3-9(4-2)7(13)11(5-6-12)8(14)10-9/h12H,3-6H2,1-2H3,(H,10,14)

InChI Key

ORGWHUWJJGEKLC-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)CCO)CC

Origin of Product

United States

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